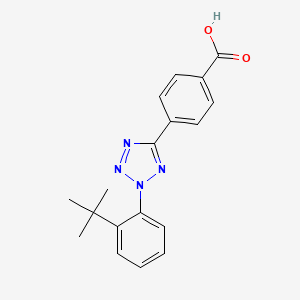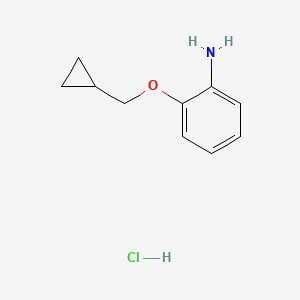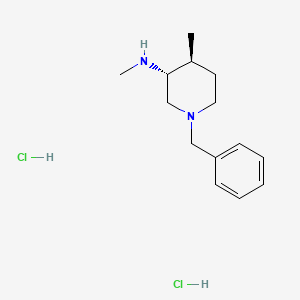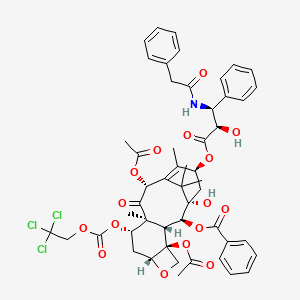
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety The presence of a tert-butyl group on the phenyl ring adds steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole to the Benzoic Acid: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the benzoic acid is reacted with a halogenated tetrazole compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Lewis acids like aluminum chloride or iron(III) chloride are often used as catalysts.
Major Products:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines from the tetrazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the effects of tetrazole-containing compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
4-tert-Butylbenzoic Acid: Similar in structure but lacks the tetrazole ring, making it less versatile in terms of reactivity and applications.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring but differ in the attached functional groups, affecting their chemical properties and uses.
Uniqueness: 4-(2-(2-(tert-Butyl)phenyl)-2H-tetrazol-5-yl)benzoic Acid is unique due to the combination of the tetrazole ring and the benzoic acid moiety, along with the steric effects introduced by the tert-butyl group.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-(2-tert-butylphenyl)tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-6-4-5-7-15(14)22-20-16(19-21-22)12-8-10-13(11-9-12)17(23)24/h4-11H,1-3H3,(H,23,24) |
InChI Key |
KDXGPHCDCOTDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)


![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)




